methyl (2S)-2,4-dimethyl-4-nitro-pentanoate

Description

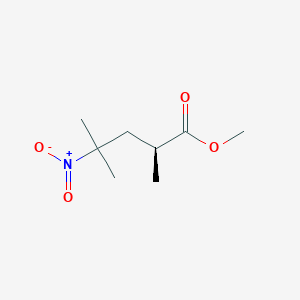

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate (C₈H₁₅NO₄) is a chiral nitro-containing ester characterized by a branched pentanoate backbone. Key structural features include:

- Stereochemistry: The (2S) configuration at the second carbon defines its chirality .

- Functional groups: A nitro group (-NO₂) at the 4-position and a methyl ester (-COOCH₃) at the terminal carbon.

- Molecular weight: 189.21 g/mol, with an InChIKey of

FIXGUDASGASFSO-LURJTMIESA-N.

The nitro group imparts electron-withdrawing effects, influencing reactivity and stability, while the ester group contributes to solubility in organic solvents.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl (2S)-2,4-dimethyl-4-nitropentanoate |

InChI |

InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3/t6-/m0/s1 |

InChI Key |

FIXGUDASGASFSO-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CC(C)(C)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC(CC(C)(C)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate typically involves the nitration of a suitable precursor. One common method is the nitration of 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate undergoes several types of chemical reactions, including:

Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.

Major Products

Reduction: The major product of the reduction reaction is the corresponding amine, methyl (2S)-2,4-dimethyl-4-amino-pentanoate.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure features a chiral center, making it optically active. The presence of two methyl groups and a nitro group contributes to its unique chemical behavior, which can be leveraged in various applications .

Synthesis Applications

Chemical Synthesis : this compound serves as an important intermediate in organic synthesis. It can be utilized in the production of various pharmaceuticals and agrochemicals due to its functional groups that can undergo further transformations. For instance, the compound can be employed in the synthesis of chiral alcohols through enzymatic reduction processes, which are crucial for developing enantiomerically pure substances used in drug formulations .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| Methyl 3-methyl-3-nitrobutanoate | Nitro group, methyl substituents | Different carbon chain length |

| Ethyl 3-methyl-3-nitropentanoate | Ethyl instead of methyl | Varying solubility and reactivity |

| Butyl 3-methyl-3-nitropentanoate | Longer butyl chain | Changes in viscosity and boiling point |

Medicinal Chemistry

Therapeutic Potential : Recent studies have indicated that this compound may possess therapeutic potential against diseases such as cystic fibrosis. It has been explored as a modulator for cystic fibrosis transmembrane conductance regulator (CFTR) activity, which is vital for maintaining fluid balance in epithelial tissues .

Case Study : A study demonstrated that the compound could enhance the efficacy of existing treatments by improving ion transport across cell membranes, thus addressing the underlying cause of cystic fibrosis rather than just alleviating symptoms .

Biocatalysis

Enzymatic Reactions : The compound is also being researched for its role in biocatalytic processes. It can act as a substrate for various enzymes that facilitate chemical reactions under mild conditions, promoting green chemistry practices .

Example Application : In a recent study involving chemoenzymatic transformations, this compound was used to produce enantiomerically pure alcohols with high yields through biotransformation techniques. This method underscores the compound's utility in sustainable synthetic pathways that minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of methyl (2S)-2,4-dimethyl-4-nitro-pentanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Methyl (2S)-2-hydroxy-4-methylpentanoate

(2S)-2-Chloro-4-methylpentanoic Acid

Methyl (2R,3S)-2-Benzylamino-3-hydroxy-4-methylpentanoate

- Formula: C₁₅H₂₃NO₄ .

- Key differences: Introduces benzylamino (-NHCH₂C₆H₅) and hydroxyl (-OH) groups.

- Impact: Amino and hydroxyl groups enable hydrogen bonding, improving solubility in aqueous media. Higher molecular weight (281.35 g/mol) due to the benzyl group .

(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate Monohydrate

- Formula : C₁₅H₂₁N₃O₆·H₂O .

- Key differences : Complex structure with a 4-nitrophenyl group and ammonium ion.

- Impact: Nitro group on the phenyl ring enhances resonance stabilization and bioactivity (e.g., anticancer properties). Ammonium ion increases water solubility and ionic character. Molecular weight: 357.36 g/mol (monohydrate) .

Structural and Functional Group Analysis

Biological Activity

Methyl (2S)-2,4-dimethyl-4-nitro-pentanoate is an organic compound with significant biological activity due to its unique chemical structure. This article reviews its properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. The compound features a chiral center at the second carbon, making it optically active. Its structure includes two methyl groups and a nitro group attached to the pentanoate backbone, which influences its chemical behavior and biological interactions .

Synthesis Methods

Various synthesis methods have been explored for producing this compound:

- Esterification: Reaction of 2,4-dimethyl-4-nitro-pentanoic acid with methanol in the presence of an acid catalyst.

- Chemo-enzymatic processes: Utilization of enzymes in combination with chemical catalysts to enhance yield and selectivity .

Biological Activity

The biological activity of this compound is of particular interest due to its potential applications in pharmaceuticals and agrochemicals. Here are some notable findings:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The nitro group in its structure is believed to play a crucial role in this activity by interfering with cellular processes in bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may have implications for drug development. For instance, it has been observed to inhibit acetylcholinesterase activity, suggesting potential use in treating conditions like Alzheimer's disease.

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at low concentrations, supporting its potential as a therapeutic agent .

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in a rat model of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve cognitive function, suggesting its utility in neurodegenerative disease management .

Potential Applications

Given its biological activities, this compound may find applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial or neuroprotective drugs.

- Agriculture : As a potential pesticide or herbicide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.